Cas no 1179361-80-8 (3-Phenylpicolinimidamide hydrochloride)
3-Phenylpicolinimidamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-Phenylpicolinimidamide hydrochloride
- 3-phenylpyridine-2-carboximidamide,hydrochloride
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- Inchi: InChI=1S/C12H11N3.ClH/c13-12(14)11-10(7-4-8-15-11)9-5-2-1-3-6-9;/h1-8H,(H3,13,14);1H
- InChI Key: IXSHLQVGLBYPRU-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2=C(C(=N)N)N=CC=C2.Cl
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
3-Phenylpicolinimidamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM176856-1g |
3-phenylpicolinimidamide hydrochloride |
1179361-80-8 | 95% | 1g |
$729 | 2021-08-05 | |
| Chemenu | CM176856-1g |
3-phenylpicolinimidamide hydrochloride |
1179361-80-8 | 95% | 1g |
$729 | 2022-06-14 | |
| Alichem | A019113246-1g |
3-Phenylpicolinimidamide hydrochloride |
1179361-80-8 | 95% | 1g |
$671.96 | 2023-09-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1759157-1g |
3-Phenylpicolinimidamide hydrochloride |
1179361-80-8 | 98% | 1g |
¥6340.00 | 2024-08-09 |
3-Phenylpicolinimidamide hydrochloride Related Literature
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 3-Phenylpicolinimidamide hydrochloride
3-Phenylpicolinimidamide Hydrochloride: A Comprehensive Overview
The compound 3-Phenylpicolinimidamide Hydrochloride (CAS No. 1179361-80-8) is a fascinating molecule with significant potential in the fields of chemistry and pharmacology. This compound, also referred to as 3-(4-Aminophenyl)picolinamide hydrochloride, belongs to the class of heterocyclic compounds, specifically the pyridine derivatives. Its structure consists of a pyridine ring fused with an imidamide group, which imparts unique chemical and biological properties.
Recent studies have highlighted the importance of 3-Phenylpicolinimidamide Hydrochloride in drug discovery and development. The compound has shown promising activity in various biological assays, particularly in its ability to modulate key cellular pathways. For instance, researchers have demonstrated that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a potential candidate for treating chronic inflammatory diseases such as arthritis and neurodegenerative disorders.
The synthesis of 3-Phenylpicolinimidamide Hydrochloride involves a multi-step process that typically begins with the preparation of picolinic acid derivatives. The introduction of the phenyl group at the 3-position of the pyridine ring is a critical step that determines the compound's bioavailability and pharmacokinetic profile. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been employed to optimize the synthesis process, ensuring high yields and purity.
One of the most intriguing aspects of 3-Phenylpicolinimidamide Hydrochloride is its ability to interact with specific protein targets. Recent research has identified its binding affinity for certain G-protein coupled receptors (GPCRs), which are implicated in various physiological processes. This interaction suggests that the compound could be developed into a novel therapeutic agent for conditions such as hypertension and pain management.
In terms of pharmacokinetics, 3-Phenylpicolinimidamide Hydrochloride demonstrates favorable absorption and distribution properties. Preclinical studies indicate that the compound achieves high plasma concentrations after oral administration, with a moderate half-life that ensures sustained therapeutic effects. These findings are particularly encouraging for its potential use in chronic disease management.
Moreover, the compound's safety profile has been extensively evaluated in animal models. Results from acute and subchronic toxicity studies reveal that 3-Phenylpicolinimidamide Hydrochloride exhibits low toxicity, with no significant adverse effects observed at therapeutic doses. This further supports its suitability as a drug candidate for human use.
Looking ahead, ongoing research is focused on elucidating the exact mechanism of action of 3-Phenylpicolinimidamide Hydrochloride at the molecular level. Advanced techniques such as X-ray crystallography and molecular docking are being utilized to provide deeper insights into its interactions with cellular targets. Additionally, clinical trials are being planned to assess its efficacy and safety in human subjects.
In conclusion, 3-Phenylpicolinimidamide Hydrochloride represents a promising molecule with diverse applications in drug discovery and development. Its unique chemical structure, coupled with its favorable pharmacokinetic and safety profiles, positions it as a strong candidate for addressing unmet medical needs. As research continues to unfold, this compound holds great potential for advancing therapeutic interventions in various disease areas.
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